1-Bromo-5-(trifluoromethyl)naphthalene

Descripción general

Descripción

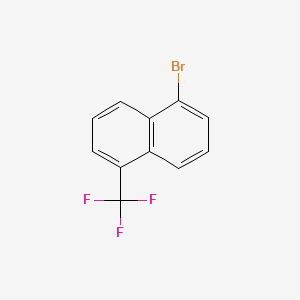

1-Bromo-5-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 1 and 5 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the bromination of 5-(trifluoromethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.

Major Products:

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

1-Bromo-5-(trifluoromethyl)naphthalene is utilized in several scientific research fields:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Material Science: Used in the development of novel materials with specific electronic properties.

Pharmaceutical Research: Investigated for its potential in drug discovery and development due to its unique structural features.

Chemical Biology: Employed in the study of biological systems and interactions at the molecular level.

Mecanismo De Acción

The mechanism of action of 1-Bromo-5-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing trifluoromethyl group, which makes the bromine atom more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the coupling partner.

Comparación Con Compuestos Similares

- 1-Bromo-2-(trifluoromethyl)naphthalene

- 1-Bromo-4-(trifluoromethyl)naphthalene

- 1-Bromo-3-(trifluoromethyl)naphthalene

Uniqueness: 1-Bromo-5-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. The trifluoromethyl group at the 5-position provides distinct electronic effects compared to other positional isomers, making it valuable in specific synthetic applications.

Actividad Biológica

1-Bromo-5-(trifluoromethyl)naphthalene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the naphthalene ring system. The chemical formula for this compound is , with a molecular weight of approximately 293.06 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and modifying the electronic properties of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and functionalization reactions. For example, the trifluoromethyl group can be introduced through various methods such as the use of trifluoromethylating agents or reactions involving transition metals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In particular, it has been evaluated against various strains of bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µg/mL) | Activity against MSSA | Activity against MRSA |

|---|---|---|---|

| This compound | 0.5 | Active | Less Active |

The minimum inhibitory concentration (MIC) values indicate that while the compound is effective against MSSA, its efficacy decreases against MRSA, suggesting a potential for selective antimicrobial action.

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively. This property may lead to disruption of membrane integrity or interference with metabolic pathways critical for bacterial survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Rowbotham et al. (2021) demonstrated that derivatives of naphthalene with trifluoromethyl substitutions showed varying degrees of antimicrobial activity. The study highlighted that the presence of the trifluoromethyl group significantly increased the potency against MSSA compared to non-fluorinated analogs .

Case Study 2: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship revealed that modifications to the naphthalene ring could enhance or diminish biological activity. For instance, altering substituents on the phenyl moiety adjacent to the naphthalene core resulted in different MIC values against various bacterial strains .

Propiedades

IUPAC Name |

1-bromo-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSUDXSSYTCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660161 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117539-59-0 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.